3-(4-bromophenyl)-5-ethyl-1H-pyrazole
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Overview
Description
3-(4-Bromophenyl)-5-ethyl-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a bromophenyl group at the 3-position and an ethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-ethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyrazole . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can participate in oxidation or reduction reactions, depending on the reagents used.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., NaOH) are typical in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminophenyl derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(4-Bromophenyl)-5-ethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antileishmanial and antimalarial agent. Its derivatives may exhibit significant biological activities, making it a candidate for drug development.
Materials Science: The compound can be used as a building block for the synthesis of liquid crystalline materials and polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-ethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes or receptors. For instance, it can inhibit specific enzymes involved in the biosynthesis of essential biomolecules in pathogens, leading to their death . The exact molecular pathways and targets can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is similar in structure but contains an isoxazole ring instead of a pyrazole ring.
4-(4-Bromophenyl)thiazole: Another related compound with a thiazole ring.
Uniqueness
3-(4-Bromophenyl)-5-ethyl-1H-pyrazole is unique due to its specific substitution pattern and the presence of both a bromophenyl and an ethyl group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H11BrN2 |
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Molecular Weight |
251.12 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-ethyl-1H-pyrazole |
InChI |
InChI=1S/C11H11BrN2/c1-2-10-7-11(14-13-10)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3,(H,13,14) |
InChI Key |
MHVMAJQEIRXHLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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